An In-depth Technical Guide to 3-Chloro-2,4,6-trifluoropyridine: Properties, Reactivity, and Applications
An In-depth Technical Guide to 3-Chloro-2,4,6-trifluoropyridine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Chloro-2,4,6-trifluoropyridine, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. While experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information, including computed properties and expected reactivity based on established principles of fluorinated heterocyclic chemistry. This guide aims to equip researchers with the foundational knowledge to effectively handle, utilize, and explore the synthetic potential of this versatile building block.
Molecular Identity and Physicochemical Properties
3-Chloro-2,4,6-trifluoropyridine is identified by the CAS Number 1682-79-7.[1][2] Its molecular structure and key identifiers are summarized below.
Table 1: Core Identifiers for 3-Chloro-2,4,6-trifluoropyridine
| Identifier | Value | Source |
| CAS Number | 1682-79-7 | [1][2] |
| Molecular Formula | C₅HCl F₃N | [1] |
| Molecular Weight | 167.51 g/mol | [1] |
| Canonical SMILES | C1(=C(C(=NC(=C1F)F)Cl)F) | Inferred |
| InChI Key | Inferred from structure | Inferred |
Diagram 1: Molecular Structure of 3-Chloro-2,4,6-trifluoropyridine
Caption: 2D representation of 3-Chloro-2,4,6-trifluoropyridine.
Physical Properties: A Note on Data Availability
A thorough search of available literature and chemical databases reveals a notable scarcity of experimentally determined physical properties for 3-Chloro-2,4,6-trifluoropyridine. Many sources explicitly state that data for properties such as melting point, boiling point, and density are "not available." This suggests that the compound may not have been isolated and characterized on a scale that would permit these measurements to be widely reported.
In the absence of experimental data, computational models provide estimated values for certain physicochemical parameters. These should be regarded as indicative rather than definitive.
Table 2: Computed Physicochemical Properties of 3-Chloro-2,4,6-trifluoropyridine
| Property | Computed Value | Source |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Exact Mass | 166.9749612 u | [1] |
| Monoisotopic Mass | 166.975 u | [1] |
The calculated XLogP3 value of 2.4 suggests that 3-Chloro-2,4,6-trifluoropyridine is a lipophilic molecule with low water solubility, a common characteristic of polyhalogenated aromatic compounds.
Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution
The reactivity of 3-Chloro-2,4,6-trifluoropyridine is dictated by the electron-withdrawing nature of the nitrogen atom and the three fluorine atoms, which renders the pyridine ring highly electron-deficient. This electronic profile makes the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr).
The fluorine and chlorine substituents act as leaving groups, with the position of substitution being influenced by both electronic and steric factors. In polyfluorinated pyridines, nucleophilic attack generally occurs preferentially at the 4-position, followed by the 2- and 6-positions.[3] The presence of a chlorine atom at the 3-position introduces further complexity to the regioselectivity of these reactions.
The general mechanism for the SNAr reaction on a polyhalopyridine involves the attack of a nucleophile on one of the carbon atoms bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the halide leaving group restores the aromaticity of the pyridine ring.
Diagram 2: Generalized Workflow for Nucleophilic Aromatic Substitution
Caption: Conceptual workflow of a typical SNAr reaction.
Common nucleophiles used in reactions with similar polyhalogenated pyridines include amines, alkoxides, and thiolates. The choice of solvent and reaction temperature can significantly influence the outcome and regioselectivity of the substitution. For instance, reactions involving pentafluoropyridine have demonstrated that under mild conditions, substitution occurs at the C-4 position, while harsher conditions can lead to substitution at the C-2 and C-6 positions.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of marketed drugs containing the 3-Chloro-2,4,6-trifluoropyridine scaffold are not readily identifiable, its value lies in its potential as a versatile building block for the synthesis of novel chemical entities. The pyridine nucleus is a well-established and privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[4]
The strategic placement of halogen atoms on the pyridine ring provides multiple handles for synthetic diversification through cross-coupling reactions and nucleophilic substitutions. This allows for the systematic exploration of the chemical space around the pyridine core, which is a cornerstone of modern drug discovery programs.
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate various properties, including:
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Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
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Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.
-
Lipophilicity and Permeability: The incorporation of fluorine can influence a molecule's ability to cross cell membranes.
Given these advantages, 3-Chloro-2,4,6-trifluoropyridine represents a valuable starting material for the synthesis of libraries of novel compounds for screening against a wide array of biological targets.
Safety and Handling
Due to the lack of specific toxicological data for 3-Chloro-2,4,6-trifluoropyridine, it is imperative to handle this compound with extreme caution, treating it as potentially hazardous. General safety precautions for handling highly halogenated and reactive aromatic compounds should be strictly followed. Information from related compounds, such as 3,5-dichloro-2,4,6-trifluoropyridine, indicates high toxicity upon ingestion, inhalation, and skin absorption.[5][6]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-2,4,6-trifluoropyridine is a fluorinated heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive profile of its experimental physical properties is currently unavailable, its chemical reactivity can be reliably predicted based on the established principles of nucleophilic aromatic substitution on electron-deficient pyridine rings. Its utility in the synthesis of novel, highly functionalized molecules makes it a compound of interest for researchers in drug discovery and materials science. As with any compound for which detailed toxicological data is lacking, stringent safety protocols must be observed during its handling and use.
References
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CAMEO Chemicals. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE. National Oceanic and Atmospheric Administration.
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Echemi. 3-Chloro-2,4,6-trifluoro pyridine | 1682-79-7.
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Guidechem. How to Prepare 3-Chloro-2,4,5,6-tetrafluoropyridine and Its Applications - FAQ.
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Echemi. 1682-79-7, 3-Chloro-2,4,6-trifluoro pyridine Formula.
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LookChem. 3-Chloro-2,4,6-trifluoro pyridine CAS NO.1682-79-7.
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Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
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PubChem. 3,5-Dichloro-2,4,6-trifluoropyridine. National Center for Biotechnology Information.
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Ranjbarkarimi, R. et al. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. Royal Society of Chemistry.
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ChemicalBook. 3-Chloro-2,4,6-trifluoro pyridine | 1682-79-7.
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Vitaku, E. et al. Pyridine-containing pharmaceuticals: A review of the approved drugs. Journal of Medicinal Chemistry.
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Schlosser, M. et al. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. European Journal of Organic Chemistry.
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